molecular formula C25H48O3 B14724849 Methyl 2-decyl-3-oxo-tetradecanoate CAS No. 5456-57-5

Methyl 2-decyl-3-oxo-tetradecanoate

Cat. No.: B14724849
CAS No.: 5456-57-5
M. Wt: 396.6 g/mol
InChI Key: MPNOPEYAQGNQJY-UHFFFAOYSA-N
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Description

Methyl 2-decyl-3-oxo-tetradecanoate is a branched-chain fatty acid methyl ester characterized by a tetradecanoate backbone (14 carbons) with a decyl group (10 carbons) at the second carbon position and a ketone functional group at the third carbon. Its molecular formula is C25H48O3, distinguishing it from simpler esters by its long alkyl chain and strategically placed functional groups. The decyl substituent and 3-oxo group confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity.

Properties

CAS No.

5456-57-5

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

methyl 2-decyl-3-oxotetradecanoate

InChI

InChI=1S/C25H48O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3

InChI Key

MPNOPEYAQGNQJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C(CCCCCCCCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-decyl-3-oxo-tetradecanoate typically involves the esterification of the corresponding fatty acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-decyl-3-oxo-tetradecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-decyl-3-oxo-tetradecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

    Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: It is used in the production of biodegradable lubricants and surfactants

Mechanism of Action

The mechanism of action of methyl 2-decyl-3-oxo-tetradecanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Biological Activities References
Methyl 2-decyl-3-oxo-tetradecanoate C25H48O3 2-decyl, 3-oxo, tetradecanoate backbone High lipophilicity; potential antimicrobial/anti-inflammatory activity (inferred)
Methyl 3-oxotetradecanoate C15H28O3 3-oxo, no substituents Moderate solubility; limited cytotoxic effects
Methyl 2-decyl-3-hydroxytetradecanoate C25H50O3 2-decyl, 3-hydroxy (vs. 3-oxo) High antioxidant and anti-inflammatory activity
Ethyl 2-acetyl-3-oxododecanoate C16H28O4 2-acetyl, 3-oxo, shorter chain (dodecanoate) Enhanced reactivity due to acetyl group; used in fragrance synthesis
Methyl 6-oxodecanoate C11H20O3 6-oxo, shorter chain (decanoate) Applications in flavoring agents; lower bioactivity compared to longer-chain analogs

Impact of Functional Group Substitution

  • 3-Oxo vs. 3-Hydroxy Groups: Replacing the hydroxyl group in Methyl 2-decyl-3-hydroxytetradecanoate with a ketone (3-oxo) likely reduces hydrogen-bonding capacity, altering solubility and biological interactions. Hydroxyl-containing analogs exhibit higher antioxidant activity , whereas ketones may enhance electrophilic reactivity, favoring applications in synthetic chemistry.

Chain Length and Positional Effects

  • Longer Chains: The tetradecanoate backbone (14 carbons) enhances lipophilicity compared to shorter-chain derivatives (e.g., Methyl 6-oxodecanoate, 10 carbons), which may improve membrane permeability and bioavailability .
  • Ketone Position : The 3-oxo group’s placement in the target compound contrasts with 6-oxo derivatives, where positional differences influence electronic distribution and interaction with biological targets .

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